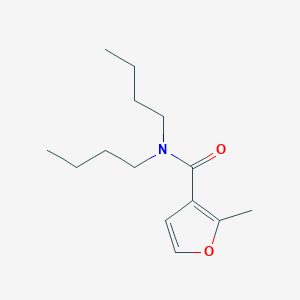

N,N-dibutyl-2-methylfuran-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutyl-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-4-6-9-15(10-7-5-2)14(16)13-8-11-17-12(13)3/h8,11H,4-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDWPTFGEULLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=C(OC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dibutyl 2 Methylfuran 3 Carboxamide and Its Analogs

Direct Synthesis Routes

Direct synthesis typically involves the sequential construction of the furan (B31954) ring followed by the formation of the amide bond, or vice versa.

The most common and direct method for synthesizing furan-3-carboxamides is the coupling of a furan-3-carboxylic acid derivative with a suitable amine. researchgate.net This reaction fundamentally involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net

The process begins with the activation of the carboxyl group on the furan ring. This can be accomplished by converting the carboxylic acid into a more reactive species, such as an acid chloride, or by using a coupling reagent. researchgate.net For instance, 2-methylfuran-3-carboxylic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 2-methylfuran-3-carbonyl chloride. This highly reactive intermediate is then treated with dibutylamine (B89481) to yield N,N-dibutyl-2-methylfuran-3-carboxamide.

Alternatively, a wide array of coupling reagents can mediate the direct condensation of the carboxylic acid and amine, avoiding the need for an isolated acid chloride intermediate. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxy-1H-benzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com Other effective reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts. luxembourg-bio.com In a documented synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide, the target amide was successfully formed by reacting furan-2-carbonyl chloride with 2,2-diphenylethan-1-amine in dichloromethane (B109758) with triethylamine (B128534) as a base. mdpi.com Similarly, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) is another effective method, where it activates the carboxylic acid for subsequent reaction with an amine, a strategy employed in the synthesis of various furan-2-carboxamide derivatives. nih.gov

The construction of the core furan ring is a critical aspect of the synthesis. The Paal-Knorr furan synthesis is a classical and widely recognized method, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. youtube.com To obtain a 2-methylfuran-3-carboxamide (B1311285) structure, a suitably substituted 1,4-dicarbonyl precursor would be required.

Modern synthetic chemistry offers numerous other pathways to substituted furans. organic-chemistry.org Gold-catalyzed cycloisomerization of 2-alkynylcycloalk-2-enols provides an efficient route to fused furan structures. organic-chemistry.org Another approach involves a base-promoted domino reaction between β-keto compounds and vinyl dichlorides, which yields 2,3,5-trisubstituted furans under simple conditions. organic-chemistry.org These methods highlight the versatility available to chemists for constructing the furan scaffold before its elaboration into the final carboxamide product.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules. nih.gov While a specific MCR for this compound is not prominently documented, analogous syntheses for other heterocyclic carboxamides suggest potential pathways. For example, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By carefully selecting the components, it is conceivable to design a Ugi-type reaction that could assemble a furan-carboxamide scaffold.

Research into MCRs has led to the synthesis of pyrrole-3-carboxamides from the reaction of amines, diketene, and nitrostyrenes, demonstrating the potential for MCRs to construct substituted five-membered heterocyclic carboxamides. researchgate.net Such strategies showcase the high degree of atom economy and convergence that MCRs bring to synthetic chemistry. nih.gov

Catalyst-Mediated Synthesis (e.g., Palladium, Copper)

Transition metal catalysis provides powerful and versatile tools for the synthesis of furan rings and their derivatives, offering high selectivity and functional group tolerance.

Palladium Catalysis: Palladium-based catalysts are widely employed in the formation of C-C and C-heteroatom bonds. One-pot synthesis of functionalized furans can be achieved through the palladium-catalyzed coupling of 1,3-dicarbonyl compounds with alkenyl bromides. mdpi.com A study identified PdCl₂(CH₃CN)₂ as a highly effective catalyst for this transformation. mdpi.com Palladium catalysis is also crucial for direct C-H functionalization, allowing for the arylation of pre-formed furan rings. For instance, the direct arylation of furan-2-carboxamides at the C3 or C5 position can be controlled by the choice of base, with cesium carbonate favoring C3 arylation. researchgate.net This demonstrates the ability to introduce substituents onto the furan ring with high regioselectivity after the carboxamide moiety is already in place.

Copper Catalysis: Copper catalysts are also prominent in furan synthesis. A copper-catalyzed heteroannulation of O-acetyl oximes with β-ketoesters or β-ketonitriles can produce polysubstituted furans under redox-neutral conditions. nih.govresearchgate.net This method is notable for its operational simplicity, where the choice of the active methylene (B1212753) compound determines whether a furan or a pyrrole (B145914) is formed. nih.gov Another copper-catalyzed approach involves the decarboxylative coupling of aryl-substituted propiolic acids in the presence of water, which proceeds through a 1,4-diaryldiyne intermediate that cyclizes to form the 2,5-diaryl-substituted furan. researchgate.net

Green Chemistry Approaches in Synthesis (e.g., Microwave-assisted)

In an effort to develop more sustainable synthetic protocols, green chemistry principles are increasingly being applied. Microwave-assisted synthesis has emerged as a key technology in this area, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov

The synthesis of various heterocyclic compounds, including coumarin-based 1,2,3-triazoles and 2H-chromene derivatives, has been shown to be significantly more efficient under microwave irradiation. nih.govmdpi.com For example, the synthesis of coumarin-based triazoles using both conventional and microwave methods showed that the microwave approach provided higher yields (80–90%) in a much shorter time (8–12 minutes) compared to conventional heating (68–79% yield in 8–10 hours). nih.gov A novel method for synthesizing furan-amide derivatives under mild, microwave-supported conditions has also been reported, using effective coupling reagents like DMT/NMM/TsO⁻ or EDC. researchgate.net

| Compound | Conventional Method | Microwave Method | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | |

| Intermediate 6a | 8 | 75 | 8 | 85 |

| Intermediate 6b | 9 | 72 | 10 | 82 |

| Final Product 8a | 10 | 78 | 10 | 88 |

| Final Product 8b | 10 | 79 | 10 | 90 |

Optimization of Reaction Conditions and Yields

The successful synthesis of a target molecule often hinges on the careful optimization of reaction conditions. This involves systematically varying parameters such as the catalyst, solvent, base, temperature, and reaction time to maximize yield and selectivity.

In the palladium-catalyzed one-pot synthesis of functionalized furans, a systematic evaluation of various catalysts, solvents, and bases was performed. mdpi.com The study found that PdCl₂(CH₃CN)₂ was the superior catalyst, dioxane was the optimal solvent, and K₂CO₃ was the most effective base, leading to a yield of 94% under optimized conditions. mdpi.com

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 80 | 94 |

| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | 80 | 75 |

| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | 80 | 68 |

| 4 | PdCl₂(CH₃CN)₂ | Toluene | K₂CO₃ | 80 | 82 |

| 5 | PdCl₂(CH₃CN)₂ | Dioxane | Na₂CO₃ | 80 | 71 |

| 6 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 60 | 85 |

Similarly, for the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, conditions were optimized to balance conversion and selectivity. scielo.brchemrxiv.org It was found that using 0.5 equivalents of Ag₂O as the oxidant in acetonitrile (B52724) at room temperature for 4 hours provided the best results, a significant improvement over the previously reported 20-hour reaction time. scielo.br This optimization not only reduced energy consumption but also minimized the formation of undesired byproducts. scielo.br

Stereoselective Synthesis Considerations

The stereoselective synthesis of furan derivatives, particularly those with chiral centers, is a significant area of research in organic chemistry. While specific methods for the enantioselective synthesis of this compound are not extensively documented, several strategies employed for the synthesis of analogous chiral furans can be considered. These approaches typically involve asymmetric catalysis or the use of chiral starting materials to introduce stereochemistry into the furan ring system.

One prominent strategy involves the use of chiral transition metal catalysts to control the stereochemical outcome of the furan-forming reaction. For instance, a catalytic enantioselective reaction using a copper(II) catalyst with chiral anionic ligands has been successfully employed for the synthesis of highly substituted furans. scispace.comacs.org This method utilizes a copper(II) phosphate (B84403) catalyst to promote the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones, followed by a nucleophilic attack where high levels of enantioselectivity are achieved. scispace.comacs.org Mechanistic studies suggest the formation of a copper(II) indole (B1671886) species is crucial for the catalysis. scispace.comacs.org This approach has demonstrated broad substrate scope, accommodating both aromatic and aliphatic alkynes, and tolerating various electronic properties on the nucleophile. scispace.com The application of this methodology to a precursor of this compound could potentially afford a chiral product with high enantiomeric excess.

The following table illustrates the effectiveness of the copper(II)-catalyzed cycloisomerization-indole addition reaction for the synthesis of various chiral furan derivatives, showcasing the high yields and enantioselectivities that can be achieved.

| Entry | Alkyne Substituent (R) | Indole Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Phenyl | H | 94 | 96 |

| 2 | 4-Methoxyphenyl | H | 95 | 96 |

| 3 | 4-Fluorophenyl | H | 91 | 96 |

| 4 | n-Butyl | H | 85 | 91 |

| 5 | Cyclohexyl | H | 90 | 92 |

| 6 | Phenyl | 5-Methoxy | 95 | 95 |

| 7 | Phenyl | 5-Bromo | 92 | 97 |

Data adapted from a study on copper(II)-catalyzed enantioselective synthesis of highly substituted furans. scispace.comacs.org

Another potential route for stereoselective synthesis involves starting with a chiral precursor. For example, a straightforward method for the asymmetric synthesis of functionalized 3,5-disubstituted isoxazolines begins with 2-methylfuran (B129897) and a chiral epoxide, (S)-epichlorohydrin. nih.gov This approach establishes a stereocenter early in the synthetic sequence which is then carried through to the final product. A similar strategy could be envisioned where a chiral building block is used to construct the furan ring of this compound with a defined stereochemistry at the 2-position.

Furthermore, iridium-catalyzed intramolecular hydroarylation has been shown to be effective for the enantioselective synthesis of 3-substituted dihydrobenzofurans. rsc.org This reaction is efficiently catalyzed by a cationic iridium complex coordinated with a chiral bisphosphine ligand, yielding the cyclized products in high yields and with high enantioselectivity. rsc.org While the direct application to furan synthesis from acyclic precursors would require significant adaptation, the principle of using chiral iridium catalysts for enantioselective C-H activation and cyclization represents a modern approach that could be explored for the synthesis of chiral 2-alkylfurans.

Advanced Structural and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of N,N-dibutyl-2-methylfuran-3-carboxamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the furan (B31954) ring, the methyl group, and the two N-butyl chains.

Furan Ring Protons: The two protons on the furan ring (at positions 4 and 5) are expected to appear as doublets in the aromatic region, typically between δ 6.0 and 7.5 ppm. The proton at C5 often appears at a higher chemical shift (downfield) compared to the proton at C4. For example, in 2-methylfuran (B129897), the C5 proton resonates around δ 7.25 ppm, while the C4 proton is found near δ 6.23 ppm. chemicalbook.com

Methyl Protons: The methyl group attached to the furan ring (at C2) would produce a singlet at approximately δ 2.2-2.4 ppm. chemicalbook.com

N-Butyl Protons: The two butyl groups are chemically equivalent but will show distinct signals for each methylene (B1212753) group (α, β, γ) and the terminal methyl group (δ). Due to the electronegative nitrogen atom and the deshielding effect of the carbonyl group, the α-methylene protons (adjacent to the nitrogen) are expected to be the most downfield of the butyl signals, typically in the range of δ 3.2-3.5 ppm. The subsequent methylene groups (β and γ) will appear further upfield, followed by the terminal methyl group (δ), which will be a triplet around δ 0.9 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Furan Ring Carbons: The furan ring carbons are expected in the range of δ 110-160 ppm. The carbon bearing the methyl group (C2) and the carbon attached to the carbonyl group (C3) will be significantly deshielded. The carbonyl carbon of the amide itself is highly characteristic, appearing far downfield. mdpi.com

Amide Carbonyl Carbon: This carbon (C=O) is expected to have a chemical shift in the range of δ 160-170 ppm, a typical value for tertiary amides. mdpi.comlibretexts.org

N-Butyl Carbons: The four carbons of the butyl chains will show distinct signals, with the α-carbon appearing most downfield (around δ 45-50 ppm) due to its attachment to the nitrogen. hmdb.caorganicchemistrydata.org

Methyl Carbon: The C2-methyl carbon will resonate in the upfield region, typically around δ 10-15 ppm. hmdb.ca

The following table summarizes the predicted chemical shifts for this compound based on data from similar structures.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Furan C5-H | ¹H | ~7.2-7.4 | d | Aromatic region |

| Furan C4-H | ¹H | ~6.2-6.4 | d | Aromatic region |

| N-CH₂(α) | ¹H | ~3.2-3.5 | t | Deshielded by nitrogen and carbonyl |

| -CH₂(β) | ¹H | ~1.5-1.7 | sextet | Aliphatic chain |

| -CH₂(γ) | ¹H | ~1.3-1.5 | sextet | Aliphatic chain |

| -CH₃(δ) | ¹H | ~0.9-1.0 | t | Terminal methyl group |

| Furan C2-CH₃ | ¹H | ~2.2-2.4 | s | Attached to furan ring |

| Amide C=O | ¹³C | ~163-167 | Characteristic downfield shift | |

| Furan C2 | ¹³C | ~150-155 | Substituted furan carbon | |

| Furan C5 | ¹³C | ~140-145 | Furan CH | |

| Furan C3 | ¹³C | ~120-125 | Substituted furan carbon | |

| Furan C4 | ¹³C | ~110-115 | Furan CH | |

| N-CH₂(α) | ¹³C | ~45-50 | Adjacent to Nitrogen | |

| -CH₂(β) | ¹³C | ~30-35 | Aliphatic chain | |

| -CH₂(γ) | ¹³C | ~20 | Aliphatic chain | |

| -CH₃(δ) | ¹³C | ~14 | Terminal methyl carbon | |

| Furan C2-CH₃ | ¹³C | ~12-14 | Methyl group on furan |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It serves to confirm the molecular weight of this compound and provides structural information through the analysis of its fragmentation patterns upon ionization. The molecular weight of the compound (C₁₄H₂₃NO₂) is 237.34 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 237. The fragmentation of this molecular ion would likely proceed through several key pathways characteristic of tertiary amides and furan derivatives.

Alpha-Cleavage: The most prominent fragmentation for N,N-dialkylamides is the cleavage of the C-C bond alpha to the nitrogen atom. For this compound, this would involve the loss of a propyl radical (•C₃H₇), leading to a stable, resonance-delocalized cation. This would produce a significant peak at m/z = 194 (M - 43).

McLafferty Rearrangement: While more common in primary amides, a McLafferty-type rearrangement is possible, involving the transfer of a gamma-hydrogen from one of the butyl chains to the carbonyl oxygen, followed by cleavage, which could lead to a fragment at m/z = 181.

Cleavage at the Amide Bond: Cleavage of the bond between the furan ring and the carbonyl group can lead to the formation of a 2-methylfuroyl cation at m/z = 111. The other fragment would be the dibutylaminyl radical.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, often initiated by the loss of CO, leading to smaller cyclic fragments.

The expected key fragments in the mass spectrum are detailed in the table below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 237 | [C₁₄H₂₃NO₂]⁺ | Molecular Ion (M⁺) |

| 222 | [M - CH₃]⁺ | Loss of a methyl radical |

| 194 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl radical) |

| 180 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 111 | [C₆H₅O₂]⁺ | 2-methylfuroyl cation |

| 86 | [C₄H₉N=CH₂]⁺ | Fragment from α-cleavage |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming its elemental composition with high precision. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the amide and furan moieties.

C=O Stretch: The most intense and characteristic absorption would be the carbonyl (C=O) stretching vibration of the tertiary amide group. This band is expected to appear in the region of 1630-1670 cm⁻¹. nih.gov The exact position can be influenced by the electronic effects of the attached furan ring and by the solvent or physical state. chemicalbook.com

C-N Stretch: The stretching vibration of the C-N bond of the tertiary amide typically appears around 1250-1350 cm⁻¹.

Furan Ring Vibrations: The furan ring will exhibit several characteristic bands. These include C=C stretching vibrations around 1500-1600 cm⁻¹ and C-O-C stretching vibrations typically found between 1000-1300 cm⁻¹.

C-H Vibrations: The spectrum will also show C-H stretching vibrations for the aliphatic butyl chains just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and for the furan ring protons just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). C-H bending vibrations for the CH₂ and CH₃ groups will be visible in the 1350-1470 cm⁻¹ region.

A summary of the principal expected IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3120 | C-H stretch | Furan ring |

| 2870-2960 | C-H stretch | Aliphatic (butyl groups) |

| 1640-1660 | C=O stretch | Tertiary Amide |

| ~1570, ~1500 | C=C stretch | Furan ring |

| 1450-1470 | C-H bend | CH₂ (scissoring) |

| 1370-1380 | C-H bend | CH₃ (symmetric) |

| 1250-1350 | C-N stretch | Tertiary Amide |

| ~1020 | C-O-C stretch | Furan ring |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related furan carboxamide structures allows for a well-founded prediction of its solid-state conformation. organicchemistrydata.orgnist.gov

Studies on similar molecules, such as N-(diethylcarbamothioyl)furan-2-carboxamide, reveal that the furan ring and the adjacent carboxamide group are often nearly coplanar. organicchemistrydata.orgnist.gov This planarity is favored by the delocalization of π-electrons across the furan ring and the amide C=O and C-N bonds. The two N-butyl groups would extend from the planar core. Due to the tertiary nature of the amide, intermolecular N-H···O hydrogen bonding, which is a dominant packing force in primary and secondary amides, is absent. Instead, crystal packing would be governed by weaker van der Waals forces and potentially weak C-H···O interactions between molecules. nih.govresearchgate.net The flexible butyl chains may adopt various conformations within the crystal lattice to optimize packing efficiency.

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Probing (e.g., UV-Vis, NIRS, SERS)

Beyond the core techniques, other spectroscopic methods can provide further insights into the electronic properties and subtle conformational details of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy probes the electronic transitions within a molecule. Furan and its derivatives exhibit strong absorption in the UV region due to π→π* transitions within the conjugated system. foodb.ca The parent furan molecule shows an absorption maximum around 200-220 nm. nist.govresearchgate.net The extended conjugation in this compound, involving the furan ring and the amide carbonyl group, is expected to shift this absorption maximum to a longer wavelength (a bathochromic shift), likely in the 240-280 nm range. acs.orgnih.gov

Near-Infrared (NIRS) Spectroscopy: NIRS measures the overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, O-H, and N-H bonds. While less common for detailed structural elucidation, NIRS could potentially be used for quantitative analysis or for studying the conformational dynamics of the butyl chains in different environments. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): Raman spectroscopy provides information on molecular vibrations, similar to IR, but is based on inelastic scattering of light. Standard Raman scattering is a weak phenomenon. However, SERS can dramatically enhance the Raman signal by adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). hmdb.ca SERS could provide a highly sensitive vibrational fingerprint of this compound, allowing for trace-level detection and detailed analysis of how the molecule orients itself on a surface. researchgate.net

Chemical Reactivity and Mechanistic Studies

Reactivity of the Furan (B31954) Ring System

The furan ring in N,N-dibutyl-2-methylfuran-3-carboxamide is an electron-rich aromatic system, making it susceptible to a variety of reactions, particularly electrophilic attack and oxidation.

Electrophilic Aromatic Substitution: Furan and its derivatives readily undergo electrophilic aromatic substitution reactions. The oxygen atom in the furan ring donates electron density to the ring, activating it towards electrophiles. In the case of this compound, the furan ring is substituted at the 2 and 3-positions. The remaining unsubstituted positions, C4 and C5, are potential sites for electrophilic attack. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The 2-methyl group is an activating group, while the 3-carboxamide group is generally considered a deactivating, meta-directing group in benzene (B151609) systems. However, in the electron-rich furan system, its electronic effect can be more complex. Generally, electrophilic substitution on furan rings preferentially occurs at the position adjacent to the oxygen (the α-position, C5 in this case) due to the superior stabilization of the cationic intermediate.

Oxidation: The electron-rich nature of the furan ring also makes it prone to oxidation. This can lead to ring-opening products or the formation of other heterocyclic systems. The oxidation of furans can proceed through various mechanisms, often involving reactive intermediates. For instance, oxidation of some furan derivatives is known to form electrophilic intermediates like epoxides or cis-enediones. researchgate.netmasterorganicchemistry.com The presence of alkyl substituents, such as the methyl group in this compound, can influence the metabolic pathway, with more substituted furans favoring epoxide formation. researchgate.net

Photochemical Reactions: Furan carboxamides have been studied as model compounds for understanding indirect photochemical reactions in aqueous environments. acs.orgnih.gov These studies indicate that the furan moiety is susceptible to reactions with photochemically produced reactive species like singlet oxygen (¹O₂). acs.orgnih.gov This suggests that this compound could undergo degradation upon exposure to sunlight in the presence of photosensitizers.

Cycloaddition Reactions: While not as common as electrophilic substitution, furan can participate as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes. The specific reactivity of this compound in such cycloadditions would depend on the nature of the dienophile and the reaction conditions.

Reactivity of the Carboxamide Moiety

The N,N-dibutylcarboxamide group is a generally stable functional group, but it can undergo specific reactions under certain conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-methylfuran-3-carboxylic acid and dibutylamine (B89481). Generally, amide hydrolysis requires forcing conditions, such as prolonged heating with strong acids or bases. researchgate.net Tertiary amides, like the N,N-dibutylamide in the title compound, can be particularly resistant to hydrolysis. arkat-usa.org However, mild, non-aqueous methods for the hydrolysis of secondary and tertiary amides have been developed. researchgate.netarkat-usa.org

Reduction: The carbonyl group of the carboxamide can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert this compound into the corresponding amine, (3-(aminomethyl)-N,N-dibutyl-2-methylfuran).

Reactions with Organometallic Reagents: N,N-dialkyl carboxamides can react with organolithium reagents in a two-step process to form ketones or tertiary amines. nih.gov The initial addition of an organolithium reagent to the carbonyl carbon forms a tetrahedral intermediate. Subsequent reaction with another nucleophile can lead to the formation of α-tertiary amines. nih.gov

Photochemical Reactivity: In studies of related furan carboxamides (furanilides), it has been proposed that the amide nitrogen can be a site of oxidation by triplet-sensitized mechanisms, leading to the formation of an unstable N-centered radical. acs.org This suggests a potential photochemical reaction pathway involving the carboxamide moiety of this compound.

Mechanistic Pathways of Key Reactions

The reactions of this compound are underpinned by established mechanistic principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich furan ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate dictates the regioselectivity of the reaction. For furan, attack at the α-position (C5) is favored as the positive charge can be delocalized over three atoms, including the oxygen, which provides significant stabilization. The subsequent loss of a proton from the site of attack restores the aromaticity of the furan ring, yielding the substituted product.

Oxidative Ring Opening: The oxidation of the furan ring often proceeds via highly reactive intermediates. For example, cytochrome P450-catalyzed oxidation can lead to the formation of an epoxide across one of the double bonds. researchgate.netmasterorganicchemistry.com This epoxide is electrophilic and can rearrange to a cis-enedione. Both the epoxide and the enedione are reactive towards cellular nucleophiles. researchgate.netmasterorganicchemistry.com

Photodegradation: In the presence of light and a sensitizer, dissolved organic matter can form triplet states (³CDOM) which can then transfer energy to molecular oxygen to form singlet oxygen (¹O₂). acs.orgnih.gov The furan ring of furan carboxamides is a known target for ¹O₂, likely proceeding through a [4+2] cycloaddition (Diels-Alder type) or an ene-type reaction, leading to endoperoxides which can further decompose. acs.org Concurrently, the anilide portion of related molecules has been shown to be susceptible to oxidation by ³CDOM, suggesting a dual-reactivity model. acs.org

Influence of Substituents on Reaction Selectivity and Efficiency

The methyl group at the 2-position and the N,N-dibutylcarboxamide group at the 3-position exert significant influence on the reactivity of the molecule.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Methyl (-CH₃) | 2 | Electron-donating (hyperconjugation and induction) | Activates the furan ring towards electrophilic substitution. Directs incoming electrophiles to the C5 position. |

| N,N-Dibutylcarboxamide (-CON(Bu)₂) | 3 | Electron-withdrawing (resonance and induction) | Generally deactivates the ring towards electrophilic substitution. Its bulkiness may sterically hinder attack at the adjacent C4 position. |

| N,N-Dibutyl groups | Amide | Steric bulk | Can influence the accessibility of the carbonyl carbon to nucleophiles and may affect the rate of hydrolysis and other reactions at the amide group. |

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the detection or trapping of transient reaction intermediates.

In Oxidation Reactions: In the metabolic oxidation of furan derivatives, the formation of reactive intermediates such as epoxides and cis-enediones has been inferred through trapping experiments. researchgate.net For instance, the inclusion of semicarbazide (B1199961) in microsomal incubations of some furans leads to the trapping of the reactive metabolite as a bis-semicarbazone or a pyridazine (B1198779) derivative. researchgate.net Similarly, glutathione (B108866) (GSH) can be used to trap these electrophilic intermediates. researchgate.netmasterorganicchemistry.com Although not specifically studied for this compound, it is plausible that similar reactive intermediates would be formed upon its oxidation. The substitution pattern, particularly the presence of the methyl group, would likely favor the formation of a sterically hindered and potentially more stable epoxide intermediate. researchgate.net

In Photochemical Reactions: In the study of furan carboxamides, the involvement of singlet oxygen (¹O₂) and triplet states of chromophoric dissolved organic matter (³CDOM*) as reactive intermediates in photodegradation has been established through a combination of steady-state and time-resolved spectroscopic techniques. acs.orgnih.gov These studies have allowed for the determination of bimolecular rate constants for the reaction of the furan carboxamides with these reactive species.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of organic compounds. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing insights into geometry, energy levels, and reactivity. researchgate.net For molecules in the furan-carboxamide class, DFT, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), is a common approach to inspect structural, spectroscopic, and chemical reactivity aspects. bhu.ac.in

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like N,N-dibutyl-2-methylfuran-3-carboxamide, which has several rotatable bonds (especially in the N-dibutyl group and the bond connecting the furan (B31954) ring to the carboxamide group), conformational analysis is crucial.

The electronic structure of a molecule is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential and represents the nucleophilicity of a molecule. youtube.comyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital can accept electrons. The energy of the LUMO is related to the electron affinity and represents the electrophilicity of a molecule. youtube.comyoutube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

DFT calculations are employed to compute the energies of these orbitals and map their electron density distributions. bhu.ac.in For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylfuran (B129897) ring, while the LUMO would likely have significant contributions from the carbonyl group of the carboxamide moiety. Analysis of these orbitals helps in understanding intramolecular charge transfer characteristics. researchgate.net From these energies, various quantum reactivity descriptors can be calculated to further assess the molecule's behavior. bhu.ac.in

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability (Nucleophilicity) |

| LUMO Energy | ELUMO | - | Electron-accepting ability (Electrophilicity) |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron configuration |

| Electronegativity | χ | (IP + EA) / 2 | Power to attract electrons |

Quantum chemical calculations can predict various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict 1H and 13C NMR chemical shifts. nih.gov By calculating the chemical shifts for different possible conformers and comparing them to experimental spectra, the dominant conformation in solution can be identified.

IR Spectroscopy: Vibrational frequencies can be calculated using DFT. These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, N-H bend, C-H stretch). Comparing the calculated IR spectrum with the experimental one helps in structural elucidation and functional group identification. mdpi.com

Molecular Dynamics Simulations (e.g., Excited-state molecular dynamics)

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This approach allows for the exploration of conformational landscapes, solvent effects, and the dynamic behavior of the molecule at finite temperatures. For a molecule with the flexibility of this compound, MD simulations could reveal how the butyl chains fold and interact with the furan ring system and how the molecule interacts with its environment, such as a solvent or a biological receptor.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. For furan derivatives, this includes modeling reactions such as electrophilic substitution, cycloadditions (like the Diels-Alder reaction), and oxidation. researchgate.netresearchgate.net

By modeling a potential reaction pathway, chemists can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. For instance, modeling the atmospheric oxidation of methyl-substituted furans involves identifying transition states for the addition of hydroxyl radicals to the furan ring. researchgate.net For this compound, one could model its hydrolysis, oxidation, or participation in cycloaddition reactions to understand its stability and potential transformations.

Prediction of Chemical Behavior and Interactions

Computational methods can predict how a molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It reveals the charge distribution and helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the furan oxygen, indicating sites susceptible to electrophilic attack. In contrast, the hydrogen atoms would exhibit a positive potential.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to a second one, such as a drug binding to a protein receptor. Studies on other furan-2-carboxamides have used molecular docking to propose binding modes within biological targets, providing insights into their potential biological activity. nih.govresearchgate.net This method could be used to predict the interactions of this compound with specific enzymes or receptors.

Structure Research Property Relationships Srprs

Correlating Structural Modifications with Synthetic Outcomes

The synthesis of N,N-dibutyl-2-methylfuran-3-carboxamide and its analogs is fundamentally influenced by the choice of starting materials and reaction conditions. The primary route to this compound involves the amidation of 2-methylfuran-3-carboxylic acid or its activated derivatives with dibutylamine (B89481).

General Synthetic Approach:

A common method for the synthesis of furan-carboxamides is the coupling of a furan (B31954) carboxylic acid with an amine, often facilitated by a coupling agent. For this compound, the synthesis would typically proceed by reacting 2-methylfuran-3-carboxylic acid with dibutylamine in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), and often with an additive like 1-hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting 2-methylfuran-3-carbonyl chloride can then be reacted with dibutylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl produced.

The yields of these reactions can be influenced by several structural factors:

Steric Hindrance: The dibutylamino group presents moderate steric bulk. While this does not typically prevent the reaction, it can influence the reaction rate and may require slightly more forcing conditions (e.g., elevated temperatures) compared to less hindered amines.

Electronic Effects: The methyl group at the 2-position of the furan ring is an electron-donating group. This can slightly influence the reactivity of the carboxylic acid group at the 3-position.

Purity of Starting Materials: The purity of the 2-methylfuran-3-carboxylic acid and dibutylamine is crucial for achieving high yields and minimizing the formation of impurities.

Table 1: Hypothetical Synthetic Outcomes based on Structural Modifications

| Starting Furan Carboxylic Acid | Amine | Coupling Method | Expected Relative Yield | Key Considerations |

| 2-Methylfuran-3-carboxylic acid | Dibutylamine | EDC/HOBt | High | Standard conditions, good yield expected. |

| 2-Methylfuran-3-carbonyl chloride | Dibutylamine | Base | Very High | Highly reactive acyl chloride, reaction is typically fast. |

| Furan-3-carboxylic acid | Dibutylamine | EDC/HOBt | High | Less steric hindrance from the furan ring compared to the 2-methyl derivative. |

| 2,5-Dimethylfuran-3-carboxylic acid | Dibutylamine | EDC/HOBt | Moderate to High | Increased steric hindrance from the additional methyl group may slightly lower the yield. |

Relationship between Molecular Structure and Spectroscopic Signatures

The molecular structure of this compound directly dictates its spectroscopic characteristics. Analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a detailed picture of its atomic arrangement.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the butyl chains.

Furan Protons: Two signals corresponding to the protons at the 4- and 5-positions of the furan ring are expected. The proton at the 5-position will likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position will also appear as a doublet.

Methyl Protons: A singlet for the methyl group at the 2-position of the furan ring.

Butyl Protons: A series of multiplets for the methylene (B1212753) and methyl protons of the two butyl chains attached to the amide nitrogen. The methylene group adjacent to the nitrogen will likely be the most deshielded.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton.

Furan Carbons: Four distinct signals for the carbons of the furan ring. The carbon bearing the carboxamide group (C3) and the carbon bearing the methyl group (C2) will be deshielded.

Carbonyl Carbon: A signal in the range of 160-170 ppm, characteristic of an amide carbonyl group.

Methyl Carbon: A signal for the methyl group at the 2-position.

Butyl Carbons: Four signals corresponding to the four non-equivalent carbons of the butyl chains.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

C=O Stretch: A strong absorption band in the region of 1630-1660 cm⁻¹ is indicative of the amide carbonyl group.

C-N Stretch: An absorption band for the amide C-N bond is expected around 1300-1400 cm⁻¹.

C-H Stretch: Absorption bands in the 2800-3000 cm⁻¹ region corresponding to the C-H bonds of the methyl and butyl groups.

Furan Ring Vibrations: Characteristic bands for the furan ring are expected in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Molecular Ion Peak (M⁺): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound.

Fragmentation: Common fragmentation pathways would include cleavage of the butyl chains and fragmentation of the furan ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature | Structural Correlation |

| ¹H NMR | ~7.3 ppm (d, 1H), ~6.4 ppm (d, 1H) | Furan protons at C5 and C4 |

| ~2.4 ppm (s, 3H) | Methyl protons at C2 | |

| ~3.4 ppm (t, 4H), ~1.6 ppm (m, 4H), ~1.4 ppm (m, 4H), ~0.9 ppm (t, 6H) | Butyl chain protons | |

| ¹³C NMR | ~165 ppm | Amide carbonyl carbon |

| ~150-160 ppm | Furan carbons C2 and C5 | |

| ~110-120 ppm | Furan carbons C3 and C4 | |

| ~45-50 ppm, ~30-35 ppm, ~20 ppm, ~14 ppm | Butyl chain carbons | |

| ~13 ppm | Methyl carbon at C2 | |

| IR | ~1645 cm⁻¹ (strong) | Amide C=O stretch |

| ~2870-2960 cm⁻¹ (medium-strong) | C-H stretching of alkyl groups | |

| MS (EI) | m/z = 237 (M⁺) | Molecular ion |

| Fragments at m/z = 180, 124, 95 | Loss of butyl group, McLafferty rearrangement products |

Influence of Substituents on Chemical Reactivity and Stability

The substituents on the furan ring and the amide nitrogen play a significant role in determining the chemical reactivity and stability of this compound.

Methyl Group (at C2): The electron-donating nature of the methyl group increases the electron density of the furan ring. This can make the ring more susceptible to electrophilic attack at the 5-position. However, it can also stabilize the ring to some extent.

Dibutylamino Group: The amide group itself is relatively stable. The two butyl groups provide steric shielding around the amide bond, which can protect it from hydrolysis, particularly under basic conditions. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, giving the C-N bond partial double bond character and restricting rotation.

Designing Analogs for Specific Research Objectives

The structure of this compound offers several points for modification to design analogs with specific properties for various research applications.

Modification of the N-Alkyl Groups: Replacing the butyl groups with other alkyl or aryl substituents can modulate the lipophilicity and steric properties of the molecule. For example, introducing longer alkyl chains would increase lipophilicity, while incorporating cyclic or aromatic groups could introduce conformational constraints and potential for additional interactions with biological targets.

Modification of the Furan Ring Substituents: The methyl group at the 2-position can be replaced with other groups to alter the electronic properties and steric profile. For instance, an electron-withdrawing group like a halogen or a nitro group would decrease the electron density of the furan ring, making it less prone to oxidation but potentially more susceptible to nucleophilic attack. Replacing the methyl group with a larger alkyl group would increase steric bulk.

Modification of the Furan Ring Itself: The furan ring could be replaced with other five-membered heterocyclic rings such as thiophene or pyrrole (B145914) to investigate the effect of the heteroatom on the molecule's properties.

Positional Isomers: Synthesizing the corresponding 2-carboxamide or 4-carboxamide isomers would allow for the exploration of the impact of the substituent's position on the furan ring.

Table 3: Strategies for Analog Design

| Modification Site | Example Modification | Potential Impact on Properties | Research Objective |

| N-Alkyl Groups | Replace butyl with benzyl groups | Increased aromatic character, potential for π-stacking interactions. | Probing interactions with aromatic binding pockets in biological targets. |

| Replace butyl with shorter ethyl groups | Decreased lipophilicity, reduced steric hindrance. | Improving aqueous solubility. | |

| Furan C2 Substituent | Replace methyl with trifluoromethyl | Increased electron-withdrawing character, enhanced metabolic stability. | Investigating the role of electronics in biological activity. |

| Replace methyl with a phenyl group | Increased size and aromaticity. | Exploring structure-activity relationships related to steric bulk. | |

| Heterocyclic Core | Replace furan with thiophene | Altered electronic distribution and metabolic profile. | Evaluating the importance of the oxygen heteroatom. |

Applications in Chemical Research and As Research Tools

Utilization as a Synthetic Building Block or Intermediate

Furan (B31954) and its derivatives are recognized as versatile building blocks in organic synthesis. The furan ring can participate in a variety of transformations, making it a valuable synthon for constructing more complex molecular architectures. Furan-3-carboxylic acid derivatives, the precursors to compounds like N,N-dibutyl-2-methylfuran-3-carboxamide, are themselves important starting materials. Their preparation is known from the literature, and they can be readily converted into amides, typically via the corresponding acyl halides google.com.

The amide functional group introduces further synthetic handles and modulates the electronic properties of the furan ring. Research on related furan-carboxamides demonstrates their utility as intermediates. For instance, various furan-2-carboxamides have been synthesized as part of diversity-oriented strategies to create collections of potentially bioactive molecules nih.gov. Similarly, complex molecules such as N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide have been synthesized using furan-2-carbonyl chloride as a key building block mdpi.com.

A palladium-iodide catalyzed multicomponent reaction has been developed to synthesize complex furan-3-carboxamide derivatives, showcasing the role of this scaffold in advanced synthetic methodologies mdpi.com. While specific examples detailing the subsequent reactions of this compound are scarce, its structure allows for several potential transformations. The furan ring can undergo electrophilic substitution, Diels-Alder reactions, or ring-opening to generate 1,4-dicarbonyl compounds, making it a latent building block for a variety of other heterocyclic and acyclic systems pharmaguideline.comslideshare.net.

Table 1: Synthetic Methodologies Involving Furan-Carboxamide Scaffolds

| Reaction Type | Precursors | Product Class | Reference |

|---|---|---|---|

| Acylation | Furan-2-carbonyl chloride, Tryptamine derivative | Complex furan-2-carboxamide | mdpi.com |

| Multicomponent Carbonylative Synthesis | β-keto amides, Terminal alkynes, Amines, CO | Substituted furan-3-carboxamides | mdpi.com |

| Amide Synthesis | Furoic acid, 1,4-diaminobenzene | N-(4-Aminophenyl)furan-2-carboxamide | nih.gov |

Ligand Design in Catalysis Research (excluding specific catalytic outcomes beyond chemical transformation)

The design of organic ligands is central to the field of coordination chemistry and homogeneous catalysis. Ligands coordinate to a metal center, modifying its electronic and steric properties to control catalytic activity and selectivity. Furan derivatives, containing an oxygen heteroatom with lone pairs, can act as ligands for transition metals. Furthermore, the carboxamide group in this compound contains additional potential donor atoms: the carbonyl oxygen and, depending on the conformation and metal, the nitrogen atom.

The field of catalysis is closely intertwined with furan chemistry, with significant research focused on the catalytic synthesis and upgrading of furan derivatives into biofuels and other valuable chemicals frontiersin.orgnih.govmdpi.comacs.org. Within this context, furan-containing molecules have also been explored as ligands. For example, a metal-ligand bifunctional iridium catalyst has been developed for the N-alkylation of amines using 2,5-furandimethanol, demonstrating the integration of furan moieties within a catalytic system researchgate.net.

Although no specific studies have reported the use of this compound as a ligand, its structure possesses the necessary functional groups to coordinate with metal centers. The combination of the "soft" furan oxygen and the "hard" amide oxygen could allow for hemilabile behavior or the formation of chelate complexes, which are highly desirable in ligand design for controlling catalytic processes.

Use in Material Science Research (excluding specific material properties beyond chemical structure)

Furan-based monomers are key building blocks for creating polymers from renewable resources wiley-vch.de. The polymerization of these monomers can lead to a wide variety of materials, including furan resins, polyesters, and polyamides wikipedia.orgdntb.gov.ua. A particularly notable application of the furan moiety in material science is its use in reversible polymer systems through the Diels-Alder reaction. The thermally reversible cycloaddition of furan with a maleimide has been exploited to create self-healing materials, re-processable thermosets, and other dynamic polymeric systems with biomedical applications researchgate.net.

While the direct polymerization of this compound has not been reported, it could be incorporated into polymer backbones or used as a functional additive. Significantly, a closely related compound, N-(2-methylfuran-3-yl)formamide, has been noted for its potential application in the development of conductive materials evitachem.com. This suggests that the 2-methylfuran-3-amide scaffold could be a valuable component in the design of novel functional organic materials. The dibutyl groups on the amide nitrogen would be expected to increase solubility and processability in organic media, which is a critical factor in material fabrication.

Development of Analytical Probes

The development of molecular probes for sensing and imaging is a significant area of chemical research. Fluorescent probes, in particular, are powerful tools for visualizing biological processes and detecting specific analytes. The furan ring is a component of some fluorescent molecules, and its structure can be modified to tune its photophysical properties.

Several studies have demonstrated the utility of furan derivatives as fluorescent probes. For example, novel furan and imidazole derivatives have been synthesized and successfully used for in vivo and in vitro imaging of cancer cells nih.govresearchgate.net. Fused furan systems, such as naphthofurans, have also been developed as new fluorescent labels for biomolecules like amino acids researchgate.net. The design of these probes often involves incorporating functional groups that can interact with a specific target or respond to changes in the local environment.

The carboxamide group is a common feature in molecular probes, as it provides a convenient point for chemical modification and can influence the molecule's electronic structure and binding properties. For instance, a pyridine-3-carboxamide derivative has been developed as a PET imaging probe for melanoma nih.gov. Furthermore, in the development of chemical tools for nuclear receptors, furan-2-carboxamide moieties have been used as valuable replacements for problematic chemical motifs found in earlier compounds acs.org.

Given this context, this compound possesses a scaffold with potential for development as an analytical probe. The furan ring could serve as the core of a fluorophore, while the amide portion could be modified to introduce targeting groups or moieties that modulate its fluorescence in response to specific analytes, such as biothiols frontiersin.org.

Table 2: Furan Derivatives in Analytical Probe Development

| Probe Type | Furan Derivative Class | Application | Reference |

|---|---|---|---|

| Fluorescent Probe | Substituted Furan | In vivo and in vitro cancer cell imaging | nih.govresearchgate.net |

| Fluorescent Label | Naphtho[2,1-b]furan | Labeling of amino acids and hydroxyl groups | researchgate.net |

| Chemical Tool | 5-(4-chlorophenyl)-furan-2-carboxamide | Modulation of NR4A nuclear receptors | acs.org |

Research on Derivatives and Analogs

Synthesis of Structurally Related Furan-3-carboxamides

The synthesis of furan-3-carboxamides can be achieved through several chemical pathways. One notable method involves the aromatization of a dihydrofuran precursor followed by nucleophilic substitution. nih.govresearchgate.net A convenient route starts with 4-trichloroacetyl-2,3-dihydrofuran, which is first aromatized to yield 3-trichloroacetylfuran. researchgate.net This intermediate serves as a key building block for introducing the carboxamide functionality.

The trichloromethyl group is an effective leaving group, allowing for its displacement by various amines under basic conditions. researchgate.net The reaction of 3-trichloroacetylfuran with primary and secondary alkyl amines directly furnishes the corresponding furan-3-carboxamides in high yields. researchgate.net For less reactive amines, such as arylamines, a two-step process is often employed. First, the trichloromethyl group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide. researchgate.net The resulting furan-3-carboxylic acid is then converted to a more reactive acyl chloride, typically using thionyl chloride, before being treated with the arylamine to form the final amide product. researchgate.net

| Starting Material | Reagent(s) | Product Type | Reported Yield | Reference |

| 3-Trichloroacetylfuran | Primary or Secondary Alkyl Amines | Furan-3-carboxamides | 68-98% | researchgate.net |

| Furan-3-carboxylic acid | 1. SOCl₂ 2. Arylamines | N-Aryl-furan-3-carboxamides | Not specified | researchgate.net |

Investigations of Variations in Alkyl Chains (e.g., N,N-diethyl, N-butyl)

The identity of the alkyl substituents on the amide nitrogen atom is a critical determinant of a molecule's properties. In the synthesis of furan-3-carboxamides, a variety of primary and secondary alkyl amines can be utilized, leading to a diverse library of N-substituted derivatives. researchgate.net This structural variation allows researchers to fine-tune physicochemical parameters.

Modifications to the Furan (B31954) Ring System (e.g., Furan-2-carboxamides)

Shifting the carboxamide group from the 3-position to the 2-position of the furan ring creates furan-2-carboxamides, a distinct class of isomers with different chemical characteristics. The synthesis of these compounds often begins with furan-2-carboxylic acid or its derivatives. nih.govmdpi.comresearchgate.net

Common synthetic strategies include:

Amide Coupling: Furan-2-carboxylic acid can be activated with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with an amine to form the amide bond. This method has been used to synthesize a variety of derivatives, including tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate. nih.gov Microwave-assisted synthesis using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) has also proven effective for producing compounds like N-(furan-2-ylmethyl)furan-2-carboxamide. researchgate.net

Acyl Chloride Reaction: Furan-2-carbonyl chloride is a reactive intermediate that readily combines with amines. For instance, its reaction with 2,2-diphenylethan-1-amine in the presence of triethylamine (B128534) yields N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.com

These synthetic approaches enable the creation of a wide array of furan-2-carboxamide derivatives, which have been explored for various research purposes, including their potential as antibiofilm agents. nih.gov The design of these molecules often involves the bioisosteric replacement of other chemical groups with the furan-2-carboxamide moiety to improve stability or biological activity. nih.gov

| Furan-2-Carboxamide Derivative | Synthetic Method | Key Reagents | Reference |

| N-(Aryl/Alkyl) furan-2-carboxamides | Amide coupling from Furan-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), Amine | nih.gov |

| N-(2,2-Diphenylethyl)furan-2-carboxamide | Reaction with Furan-2-carbonyl chloride | 2,2-Diphenylethan-1-amine, Triethylamine | mdpi.com |

| N-(Furan-2-ylmethyl)furan-2-carboxamide | Microwave-assisted amide coupling | 2-Furoic acid, Furfurylamine, EDC | researchgate.net |

Impact of Structural Diversification on Research Properties and Reactivity

The structural diversification of furan carboxamides significantly influences their chemical properties and reactivity. Modifications to the furan ring, the anilide or alkylamide group, and the position of the amide linkage can lead to profound changes in the molecule's behavior.

One study investigated the photodegradation of furan carboxamides, revealing that the molecule can act as a "dual-reactivity" species. acs.org The furan ring is primarily susceptible to oxidation by singlet oxygen (¹O₂), while the amide portion (specifically an anilide) is more likely to be oxidized by triplet-excited chromophoric dissolved organic matter (³CDOM*). acs.org The study demonstrated that increasing the number of methyl substituents on the furan ring enhances its reactivity towards singlet oxygen. acs.org Conversely, altering the substituents on an N-aryl group (anilide) can modulate the reactivity towards triplet sensitizers. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies on furan-3-carboxamides have also been conducted to correlate the physicochemical parameters of the compounds with their biological activity. nih.govresearchgate.net In the realm of furan-2-carboxamides, structural modifications have been shown to impact their antibiofilm properties against Pseudomonas aeruginosa. nih.gov For example, a diversity-oriented synthesis approach revealed that derivatives incorporating carbohydrazide (B1668358) and triazole linkers exhibited significant antibiofilm activity, suggesting that the nature of the linker and substituents on the core structure are crucial for this research property. nih.gov

These findings underscore the principle that systematic structural modifications are a powerful tool for tuning the chemical reactivity and research properties of furan carboxamide derivatives.

Advanced Analytical Methodologies for Research Support

Chromatographic Techniques (e.g., GC, HPLC, TLC) for Purity Assessment and Separation

Chromatographic methods are fundamental for separating N,N-dibutyl-2-methylfuran-3-carboxamide from starting materials, byproducts, or complex mixtures, and for assessing its purity.

Gas Chromatography (GC): Given the volatility of many furan (B31954) derivatives, GC is a highly suitable technique. sigmaaldrich.com For related compounds, GC has been effectively used for analysis and separation. nih.gov For instance, methods developed for furan and its derivatives often employ columns like the HP-5MS, which can separate various isomers and derivatives within a short run time. nih.govmdpi.com A typical GC system would be coupled with a Flame Ionization Detector (FID) for purity assessment or a mass spectrometer for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful tool for the analysis of furan carboxamides. acs.org For compounds with similar structures, such as other furan derivatives, reversed-phase (RP) HPLC methods are common. americanpharmaceuticalreview.com A study on various furanic compounds utilized an Ascentis® Express C18 column with a simple isocratic mobile phase of water and acetonitrile (B52724) (80:20) and UV detection at 230 nm. sigmaaldrich.com Another method for analyzing furan derivatives in transformer oil also employed HPLC with UV detection, demonstrating good linearity and sensitivity. shimadzu.com For this compound, a C18 column with a mobile phase consisting of acetonitrile and an acidified aqueous phase would likely provide effective separation and quantification. researchgate.net

Thin-Layer Chromatography (TLC): TLC is an invaluable technique for rapid, qualitative monitoring of reaction progress during the synthesis of furan carboxamides. In the synthesis of a related compound, N-(2,2-diphenylethyl)furan-2-carboxamide, TLC was used to confirm the formation of the target compound within 30 minutes, using a petroleum ether and diethyl ether mixture as the mobile phase. This simple and cost-effective method allows for quick verification of product formation before proceeding with more complex purification and analysis.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the structural elucidation and sensitive quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for detecting and quantifying volatile furan compounds, even at trace levels. researchgate.net Numerous studies detail the analysis of furan and its alkylated derivatives in various food matrices using headspace (HS) or solid-phase microextraction (SPME) coupled with GC-MS. mdpi.comacs.orguzh.ch A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, which is crucial when analyzing complex samples. shimadzu.com This approach minimizes matrix interference and allows for reliable quantification. shimadzu.com The use of an SPME Arrow has been shown to improve durability and sensitivity for furan analysis. shimadzu.com

Table 1: Representative GC-MS/MS Parameters for Furan Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | nih.govacs.org |

| Injection Mode | Split (e.g., 1:10 ratio) | mdpi.com |

| Carrier Gas | Helium (~1 mL/min) | mdpi.com |

| Oven Program | Initial 32-35°C (hold 4 min), ramp 20°C/min to 200°C (hold 3 min) | mdpi.com |

| Ionization | Electron Impact (EI), 70 eV | mdpi.com |

| MS Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile furan derivatives, LC-MS/MS is the analytical method of choice. It has been extensively used for characterizing furan metabolites in biological samples. nih.gov Typically, analyses are performed on triple quadrupole or ion trap mass spectrometers using electrospray ionization (ESI). nih.gov Reversed-phase columns such as C18 or phenyl-hexyl are commonly employed for separation. nih.gov The high sensitivity of LC-MS/MS, particularly in MRM mode, allows for the detection of metabolites at very low concentrations, making it a critical tool in biotransformation studies. nih.gov

Table 2: Typical LC-MS/MS Parameters for Furan Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Agilent Zorbax SB-C18, 5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 10 mM Ammonium Acetate | nih.gov |

| Flow Rate | ~15-400 µL/min (depending on column dimension) | sigmaaldrich.comnih.gov |

| Ionization | Electrospray (ESI), Positive or Negative Mode | |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap | nih.gov |

Spectroscopic Methods for Real-time Reaction Monitoring

Real-time monitoring of chemical reactions is a cornerstone of Process Analytical Technology (PAT), enabling improved process understanding and control. Vibrational spectroscopy, such as Raman and Infrared (IR) spectroscopy, provides non-invasive, in-situ monitoring capabilities. americanpharmaceuticalreview.com

For a synthesis involving this compound, an Attenuated Total Reflectance (ATR) FT-IR probe could be inserted directly into the reaction vessel. mdpi.com This would allow for the continuous tracking of key reactants and the formation of the product by monitoring characteristic IR bands, such as the disappearance of a starting material's signal and the appearance of the amide carbonyl stretch in the product. americanpharmaceuticalreview.com For example, in the synthesis of furan-2-carbaldehyde-d, ATR-IR was used to identify characteristic bands, with the carbonyl bands being particularly informative. mdpi.com Similarly, Raman spectroscopy can monitor reactions by tracking changes in specific Raman bands, with the data revealing reaction kinetics and endpoint. americanpharmaceuticalreview.comresearchgate.net These techniques provide instantaneous feedback on the reaction's progress, confirming that it is proceeding as expected without the need for manual sampling and offline analysis. americanpharmaceuticalreview.com

Techniques for Characterization of Solid Forms

The solid-state properties of a compound can significantly influence its stability, solubility, and manufacturability. Advanced techniques are used to characterize these properties, particularly polymorphism, which is the ability of a substance to exist in multiple crystal forms. researchgate.net

X-Ray Powder Diffraction (XRPD): XRPD is the primary technique for identifying and characterizing crystalline solids. americanpharmaceuticalreview.com Since each crystal form has a unique crystal lattice, it will produce a distinct diffraction pattern. For this compound, XRPD would be used to identify its crystalline form, assess its purity, and detect any polymorphic transitions under different conditions. researchgate.netamericanpharmaceuticalreview.com It is a non-destructive technique that provides direct information on the solid-state structure. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. nih.gov It is used to determine melting points, detect polymorphic transitions, and assess thermal stability. researchgate.netresearchgate.net For a new compound like this compound, a DSC scan would reveal a sharp endothermic peak at its melting point, confirming its crystallinity and purity. researchgate.net The presence of multiple melting points or exothermic events could indicate polymorphism or degradation. researchgate.netnih.gov

In the development of furan-2-carboxamides, melting point determination was used as a basic characterization of the solid products. nih.govresearchgate.net More advanced studies on related pharmaceutical compounds use a combination of DSC, XRPD, and thermogravimetric analysis (TGA) to fully characterize the solid state and ensure the selection of the most stable form for further development. researchgate.net

Historical Perspectives and Evolution of Research on Furan 3 Carboxamides

Early Research and Discovery of Furan (B31954) Derivatives

The journey into the world of furan chemistry began in the late 18th century. The first furan derivative to be described was 2-furoic acid, which was isolated by Carl Wilhelm Scheele in 1780. wikipedia.orgutripoli.edu.lyresearchgate.net This discovery predates the isolation of furan itself. The name "furan" is derived from the Latin word "furfur," meaning bran, from which the important derivative furfural is produced. wikipedia.org Furfural was first reported by Johann Wolfgang Döbereiner in 1831 and was later characterized by John Stenhouse. wikipedia.org Furan, the parent heterocyclic compound, was first synthesized by Heinrich Limpricht in 1870. wikipedia.org

Early research on furan derivatives was primarily focused on their isolation from natural sources and the characterization of their basic chemical properties. For instance, furfural, an aldehyde derivative of furan, was manufactured from corn cobs and oat hulls through acid treatment. britannica.com Many sugars were also found to exist in molecular forms known as furanoses, which possess a tetrahydrofuran ring system. britannica.com These foundational discoveries laid the groundwork for the systematic investigation of furan chemistry and the eventual synthesis and study of more complex derivatives like furan-3-carboxamides.

Key Methodological Advancements Driving Research

The expansion of research into furan-3-carboxamides and other substituted furans has been heavily reliant on the development of new and efficient synthetic methodologies. researchgate.net Classical methods for synthesizing the furan ring, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, have been fundamental to the field. wikipedia.orgresearchgate.net

Over the years, significant advancements in synthetic organic chemistry have provided more versatile and selective routes to functionalized furans. These include:

Catalytic Methods: The use of transition metal catalysts, such as gold, palladium, and copper, has enabled the development of highly efficient and atom-economical syntheses of substituted furans under mild reaction conditions. organic-chemistry.org For example, gold-catalyzed cyclizations of diols and triols, and palladium-catalyzed syntheses of 2,5-disubstituted furans from enyne acetates have been reported. organic-chemistry.org

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, have enhanced synthetic efficiency and allowed for the creation of diverse libraries of furan derivatives for biological screening. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These modern techniques have often led to shorter reaction times, higher yields, and improved safety profiles in the synthesis of furan compounds.

These methodological advancements have not only facilitated the synthesis of known furan-3-carboxamides but have also opened up avenues for the creation of novel and structurally diverse analogues with a wide range of potential applications.

Shifting Research Paradigms and Focus Areas

The focus of research on furan derivatives, including furan-3-carboxamides, has undergone a significant paradigm shift over the decades. While early studies were centered on fundamental synthesis and characterization, contemporary research is largely driven by the potential applications of these compounds in various fields, most notably in medicinal chemistry and materials science.

Furan derivatives have been investigated for a broad spectrum of biological activities, including:

Antibacterial and antifungal properties utripoli.edu.lyresearchgate.netijabbr.com

Anti-inflammatory and analgesic effects utripoli.edu.lyijabbr.com

Anticancer and antitumor potential utripoli.edu.lyresearchgate.netnih.gov

Antiviral activity researchgate.net

Central nervous system effects, including antidepressant and anticonvulsant properties utripoli.edu.ly